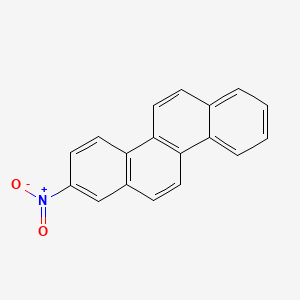

2-Nitrochrysene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitrochrysene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-19(21)14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNWUPUJMIJKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192924 | |

| Record name | Chrysene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3989-90-0 | |

| Record name | 2-Nitrochrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3989-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysene, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Formation Mechanisms of Nitrochrysene

Primary Emission Sources

Primary emission sources release 2-nitrochrysene and other nitro-PAHs directly into the environment. These sources are predominantly anthropogenic and are primarily linked to high-temperature combustion processes where organic materials are burned incompletely.

Combustion Processes (e.g., Diesel Engine Exhaust and Particulate Matter)

The most significant primary sources of nitro-PAHs are combustion processes. aaqr.org Incomplete combustion of organic matter, particularly in diesel engines, is a major contributor to the emission of these compounds. aaqr.orgnih.govmdpi.com Nitro-PAHs, including isomers of nitrochrysene, are formed and adsorb onto the surface of particulate matter (PM) released in the exhaust. aaqr.orgmdpi.com

Diesel exhaust is a complex mixture that contains numerous PAHs and nitro-PAHs. nih.govca.gov While 1-nitropyrene (B107360) is often the most abundant nitro-PAH in direct combustion emissions, other compounds like 6-nitrochrysene (B1204248) are also considered direct products of diesel engine combustion. aaqr.org Research has identified various nitro-PAHs in standard reference materials derived from diesel particulate matter, confirming their origin in these emissions. sigmaaldrich.com Studies quantifying emissions from diesel engines fueled with various blends have detected a wide range of nitro-PAHs, demonstrating that engine exhaust is a direct source for these compounds. mdpi.com

| Compound | Sample Type | Concentration |

|---|---|---|

| 6-Nitrochrysene | Diesel exhaust particulate matter | < 4 ng/g |

| 1-Nitropyrene | Diesel exhaust particulate matter | 173 ± 11 ng/g |

| 2-Nitrofluorene (B1194847) | Heavy-duty diesel engine particulates | 1.5 µg/g |

| 2-Nitrofluorene | Diesel engine (B7 blend) PM2.5 | 99.7 µg/m³ |

Data sourced from multiple studies analyzing standard reference materials and direct engine emissions. mdpi.comiarc.fr

Industrial Byproducts and Other Anthropogenic Activities

Beyond vehicle exhaust, other anthropogenic activities contribute to primary nitro-PAH emissions. Industrial processes that involve the high-temperature treatment of materials such as metals, coal, dyes, and fertilizers can lead to the formation of PAHs and nitro-PAHs as byproducts. aaqr.org Coal combustion, in particular, has been identified as a principal source of nitro-PAHs found in environmental samples like water and sediment. researchgate.net These compounds are formed during the industrial processes and released into the atmosphere, often bound to particulate matter. aaqr.org

Secondary Atmospheric Formation Pathways

In addition to being directly emitted, 2-nitrochrysene can be formed in the atmosphere through chemical reactions involving its parent PAH, chrysene (B1668918). These secondary pathways are crucial contributors to the total atmospheric concentration of many nitro-PAHs. acs.orgnih.gov The formation primarily occurs through gas-phase reactions where chrysene interacts with atmospheric oxidants. acs.orgkyoto-u.ac.jptandfonline.com

Gas-Phase Reactions of Parent Polycyclic Aromatic Hydrocarbons (PAHs) with Atmospheric Oxidants

Semi-volatile PAHs like chrysene can exist in the gas phase in the atmosphere, where they are susceptible to chemical transformation. nih.govkyoto-u.ac.jptandfonline.com The dominant degradation process for these gaseous PAHs is reaction with free radicals, which can lead to the formation of various derivatives, including nitro-PAHs. acs.orgnih.gov These reactions are a significant source of compounds such as 2-nitrofluoranthene (B81861) and are believed to be the main formation route for 2-nitrochrysene in the atmosphere. acs.orgkyoto-u.ac.jp The process generally involves an initial attack by a radical on the PAH molecule, followed by a reaction with nitrogen dioxide (NO₂). acs.orgcuni.cz

During the daytime, the hydroxyl radical (OH•) is the most important oxidant in the troposphere. nih.gov The gas-phase reaction initiated by the OH• radical is a major pathway for the atmospheric degradation of chrysene and the formation of its nitro-derivatives. kyoto-u.ac.jptandfonline.comresearchgate.net The mechanism begins with the addition of an OH• radical to the chrysene molecule, forming a PAH-radical adduct. acs.org This intermediate can then react with NO₂, leading to the formation of a nitrochrysene isomer and a water molecule. acs.orgcuni.cz The reaction with OH• radicals is considered the dominant atmospheric loss process for chrysene, with a calculated atmospheric lifetime of approximately 6.4 hours. kyoto-u.ac.jpresearchgate.net

During the nighttime, in the absence of sunlight to cause photolysis, the nitrate (B79036) radical (NO₃•) becomes a significant atmospheric oxidant. cuni.cz The reaction between gaseous chrysene and the NO₃• radical provides an alternative pathway for the formation of nitrochrysene. kyoto-u.ac.jptandfonline.com Similar to the OH• initiated mechanism, the process is believed to involve the initial reaction of the NO₃• radical with chrysene. kyoto-u.ac.jptandfonline.comacs.org This pathway contributes to the formation of nitro-PAHs, especially in environments with significant concentrations of nitrogen oxides (NOx). acs.org

| Reactant | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|---|

| Chrysene | OH• (Hydroxyl Radical) | (4.4 ± 0.3) x 10⁻¹¹ | ~6.4 hours |

| Chrysene | NO₃• (Nitrate Radical) | (9.2 ± 3.2) x 10⁻²⁸ [NO₂] | Longer than OH• reaction |

The rate constant for the NO₃• radical reaction is dependent on the concentration of nitrogen dioxide ([NO₂]). The atmospheric lifetime with respect to the OH• radical is the dominant loss process. kyoto-u.ac.jptandfonline.comresearchgate.net

Role of Nitrogen Oxides (NOx)

Nitrogen oxides (NOx) are crucial precursors in the atmospheric formation of 2-nitrochrysene from its parent polycyclic aromatic hydrocarbon (PAH), chrysene. researchgate.netnih.gov The primary mechanism involves the nitration of chrysene, a reaction where a nitro group (-NO2) is added to the chrysene molecule. nih.gov This can occur through gas-phase reactions initiated by hydroxyl (OH) radicals in the presence of nitrogen dioxide (NO2). researchgate.net Quantum chemical calculations have shown that the atmospheric degradation of chrysene initiated by OH radicals in the presence of NOx leads to the formation of nitro-chrysene among other oxygenated products. researchgate.net

The reaction proceeds through the addition of an OH radical to the chrysene molecule, followed by the addition of NO2. This process is a significant pathway for the formation of nitro-PAHs in the atmosphere. researchgate.net While direct emissions from combustion sources also contribute to ambient nitro-PAH levels, atmospheric reactions represent a major secondary source. asm.org

Heterogeneous Reactions on Particulate Matter Surfaces

The formation of 2-nitrochrysene is not limited to gas-phase reactions; it also occurs through heterogeneous reactions on the surfaces of atmospheric particulate matter. nih.govosti.gov Chrysene, along with other PAHs, can be adsorbed onto airborne particles, where it can undergo nitration. osti.gov

Studies have shown that the reaction of particle-bound chrysene with nitrogen pentoxide (N2O5), nitrogen dioxide (NO2), and nitrate radicals (NO3) can lead to the formation of nitrochrysene. nih.govresearchgate.net These reactions have been observed in environmental chamber studies using ambient particulate matter. nih.gov The yield and specific isomers of nitrochrysene formed can be influenced by the chemical composition of the particulate matter, with different surfaces such as aluminum oxide (Al2O3) and magnesium oxide (MgO) showing varying efficiencies for the formation of 6-nitrochrysene. osti.gov For instance, the maximum yield of 6-nitrochrysene was observed on Al2O3 surfaces. osti.gov

The reactivity of particle-bound PAHs towards nitration can also be affected by the age of the particles, with freshly emitted particles showing different reactivity compared to aged particles that have undergone atmospheric processing. nih.gov While heterogeneous formation is a confirmed pathway, some studies suggest that for PAHs that exist in both gas and particle phases, it might be a minor route compared to gas-phase formation. nih.gov The nitration of chrysene can also be achieved synthetically on surfaces like montmorillonite (B579905) clay using reagents such as bismuth nitrate, highlighting the role of surfaces in facilitating this chemical transformation. researchgate.netheteroletters.org

Distribution and Abundance in Environmental Compartments

2-Nitrochrysene is found across various environmental media, including the atmosphere, soil, sediment, water, and living organisms. Its distribution is a result of its formation pathways, transport, and deposition.

Atmospheric Particulate Matter Concentrations

2-Nitrochrysene is a component of atmospheric particulate matter, with concentrations varying based on location and proximity to emission sources. nih.gov It is generally found in smaller quantities than its parent PAH, chrysene. uniba.it In urban areas, concentrations can be in the sub-nanogram per cubic meter range, while in rural or remote locations, levels are typically in the lower to sub-picogram per cubic meter range. nih.gov

For instance, studies in Taiwan have reported mean concentrations of total nitro-PAHs bound to total suspended particles (TSP) ranging from 50 to 209 pg/m³ in different urban locations. aaqr.org In these studies, 6-nitrochrysene is often included in the suite of measured nitro-PAHs. aaqr.org Similarly, research in Europe has detected 6-nitrochrysene as part of the nitro-PAH profile in ambient air. uniba.it The concentrations of nitro-PAHs, including 2-nitrochrysene, are influenced by seasonal variations and the presence of emission sources like traffic and industrial plants. uniba.it

Atmospheric Concentrations of ΣNitro-PAHs (including 2-Nitrochrysene)

| Location | Mean Concentration (pg/m³) | Reference |

|---|---|---|

| Tainan, Taiwan (Study Area A) | 50 ± 27.5 | aaqr.org |

| North Kaohsiung, Taiwan (Study Area B) | 107 ± 31.9 | aaqr.org |

| South Kaohsiung, Taiwan (Study Area C) | 209 ± 73.3 | aaqr.org |

| Urban Beijing, China (2017-2018) | 964 ± 695 | aaqr.org |

Presence in Soil, Sediments, and Water Systems

2-Nitrochrysene has been detected in soil, sediment, and various water systems, including rainwater, river water, and groundwater. researchgate.netmdpi.comresearchgate.net In a study of soil in Hanoi, Vietnam, 6-nitrochrysene was found to be one of the most abundant nitro-PAHs. researchgate.net The concentrations of total nitro-PAHs in the soil in this study ranged from 112 to 780 pg/g dry weight. researchgate.net

In aquatic environments, 2-nitrochrysene has been identified in precipitation, indicating its removal from the atmosphere through wet deposition. researchgate.net A study in Kanazawa, Japan, detected 6-nitrochrysene in precipitation samples. researchgate.net Research on Lake Michigan sediments found 6-nitrochrysene as part of the measured nitro-PAHs, with total nitro-PAH concentrations ranging from 2.9 to 18.6 ng/g dry weight. nih.gov Furthermore, risk assessments have indicated that 6-nitrochrysene in water can pose moderate ecological risks. acs.org

Occurrence in Biological Matrices (e.g., Aquatic Organisms)

2-Nitrochrysene can accumulate in the tissues of living organisms, a process known as bioaccumulation. michigan.govepa.gov This is of particular concern in aquatic ecosystems. Studies have detected 6-nitrochrysene in marine organisms such as mussels and oysters. nih.gov In a study conducted in Osaka Bay, Japan, the residues of 6-nitrochrysene were found to be much lower than those of other nitro-PAHs like nitronaphthalenes and nitrophenanthrenes. nih.gov

Another study investigating the bioconcentration of waterborne nitroarenes in marbled flounder found that 6-nitrochrysene had the lowest bioconcentration factor among the six nitro-PAHs tested, but it had the longest elimination half-life. jst.go.jp The process of bioaccumulation involves the uptake of chemicals from the environment, which can then be transferred through the food chain, potentially leading to higher concentrations in organisms at higher trophic levels. ca.gov The formation of genotoxic nitro-PAH metabolites has also been observed in fish exposed to both PAHs and nitrite (B80452) in the water. oup.com

Bioconcentration and Half-life of 6-Nitrochrysene in Marbled Flounder

| Parameter | Value | Reference |

|---|---|---|

| Bioconcentration Factor (BCF) | 4 | jst.go.jp |

| Half-life (days) | 5.59 | jst.go.jp |

Source Apportionment Methodologies

Identifying the sources of 2-nitrochrysene in the environment is crucial for developing effective mitigation strategies. Source apportionment methodologies use various techniques to distinguish between primary emissions (e.g., from combustion sources) and secondary formation (atmospheric reactions). aaqr.orgaaqr.org

One common approach is the use of diagnostic ratios of different PAH and nitro-PAH compounds. aaqr.orgresearchgate.net For example, 6-nitrochrysene is considered a direct product of combustion from diesel engines. aaqr.org The ratio of certain nitro-PAHs can provide insights into their origin. For instance, the ratio of 2-nitrofluoranthene to 1-nitropyrene is often used to assess the relative importance of atmospheric formation versus primary emissions. core.ac.ukd-nb.info A ratio below five suggests a dominance of primary emission sources. aaqr.org

Other diagnostic ratios involving parent PAHs, such as benzo[a]anthracene/(benzo[a]anthracene + chrysene) and indeno(1,2,3-cd)pyrene/(indeno(1,2,3-cd)pyrene + benzo[g,h,i]perylene), can help differentiate between sources like traffic emissions and residential heating. researchgate.net Receptor models like the Positive Matrix Factorization (PMF) and the Integrated Source Apportionment Method (ISAM) are also employed to apportion pollutant concentrations to specific source categories. mdpi.comepa.gov These models use the chemical profiles of emissions from different sources to estimate their contribution to the total measured concentration at a receptor site.

Environmental Fate and Transport of Nitrochrysene

Atmospheric Transformation Processes

Once released into the atmosphere, nitrochrysenes are subject to various transformation processes. airuse.eu A primary pathway for their atmospheric alteration is through chemical reactions, which can occur in both the gas phase and, more commonly for higher molecular weight compounds, on the surface of particulate matter. airuse.euiarc.fr Key atmospheric transformation processes for nitro-PAHs involve reactions with radicals such as hydroxyl (OH) and nitrate (B79036) (NO₃), as well as ozone (O₃). airuse.euaaqr.org However, one of the most significant transformation routes, particularly in the presence of sunlight, is photochemical degradation. aaqr.org

The photochemical degradation of nitro-PAHs, including 6-nitrochrysene (B1204248), has been shown to be a critical process influencing their environmental persistence. nih.govresearchgate.net The kinetics of these photoreactions are complex and can vary, though they often follow first-order kinetics. nih.govresearchgate.netnih.gov In some cases, the degradation may follow second-order kinetics or even undergo self-catalysis. nih.govresearchgate.netnih.gov Studies on various nitro-PAHs have demonstrated that the rate of photodegradation is significantly influenced by the compound's structure and the surrounding environmental conditions. researchgate.net For instance, the decomposition of nitrated PAHs like 6-nitrochrysene is substantially faster than that of their parent PAHs. tandfonline.com

Table 1: Photodegradation Half-Lives of Selected Nitro-PAHs in Various Solvents

This table illustrates the variability in the photodegradation half-life (t1/2) of several nitro-PAHs when exposed to UV irradiation in different solvent systems. The data highlights how both the chemical structure and the solvent environment influence the rate of degradation. Data compiled from studies on nitro-PAH photochemistry. iarc.frnih.gov

| Compound | Solvent | Half-Life (t1/2) in minutes |

|---|---|---|

| 6-Nitrochrysene | Chloroform (CHCl₃) | 15 |

| 9-Nitroanthracene | Chloroform (CHCl₃) | 1 |

| 9-Nitroanthracene | Acetonitrile (B52724) (CH₃CN) | 6 |

| 1-Nitropyrene (B107360) | Chloroform (CHCl₃) | 12 |

| 1-Nitropyrene | Dimethylformamide (DMF) | 37 |

| 2-Nitrofluorene (B1194847) | Chloroform (CHCl₃) | 14 |

The medium in which a nitro-PAH is present dramatically affects its photodegradation rate. nih.gov Research has established a general trend for degradation rates in different organic solvents, which typically follows the order: Chloroform (CHCl₃) > Dichloromethane (CH₂Cl₂) > Dimethylformamide (DMF) > DMF/Water > Acetonitrile (CH₃CN) > Acetonitrile/Water. nih.govresearchgate.netnih.gov This trend is linked to solvent properties, particularly polarity and the solubility of oxygen. nih.gov The presence of dissolved oxygen can lead to the photooxidation of the parent compound, thus enhancing degradation. nih.govresearchgate.net As solvent polarity increases, the solubility of oxygen generally decreases, which explains why the addition of water to solvents like acetonitrile or DMF slows the degradation rate. nih.gov

In the atmosphere, nitrochrysenes are often adsorbed onto particulate matter. iarc.fr This association with an environmental matrix can alter their photochemical behavior compared to their state in a pure solvent. The composition and phase state of these particles are thought to play a role in heterogeneous photolysis, although these effects are not yet fully constrained by kinetic data. acs.org

The photolysis of nitro-PAHs leads to the formation of various photoproducts and degradation intermediates. iarc.frtandfonline.com While specific intermediates for 2-nitrochrysene are not extensively detailed, studies on analogous compounds provide insight into the likely products. Commonly identified photoproducts of nitro-PAHs are quinones, which themselves can be toxic. iarc.frresearchgate.net The degradation process often involves the formation of oxidation products such as compounds containing hydroxyl, carbonyl, and carboxyl groups. tandfonline.com These initial intermediates can then undergo further oxidation, fragmentation, or reduction reactions. tandfonline.com For example, the photodegradation of anthracene (B1667546) and its derivatives has been shown to produce benzoic acid as a highly oxidized product. tandfonline.com

A notable phenomenon observed during the photodegradation of some nitro-PAHs is self-catalysis. nih.govresearchgate.net This occurs when one of the photoproducts formed during the reaction acts as a catalyst, accelerating the further degradation of the parent compound. researchgate.net This results in an upward curvature in a plot of the natural logarithm of the concentration ratio versus irradiation time. researchgate.net This behavior has been specifically observed for compounds like 2-nitrofluorene and 5-nitroacenaphthene (B50719) when dissolved in dimethylformamide (DMF), indicating that DMF is a unique solvent in this regard. nih.gov The photoproducts acting as photosensitizers are often quinones, which are known to catalyze the photodegradation of PAHs. researchgate.net

The atmospheric residence time of a chemical is a measure of the average time it spends in the atmosphere before being removed. viu.caucsd.edu For nitrochrysenes, this is determined by the combined efficiency of all removal processes, including chemical reactions and deposition. acs.org Photodegradation is a major sink and therefore a key determinant of the atmospheric lifetime of many nitro-PAHs. aaqr.orgacs.org

Photochemical Degradation Kinetics and Mechanisms

Identification of Photoproducts and Degradation Intermediates

Inter-Compartmental Transport and Distribution

The transport and distribution of nitrochrysenes across different environmental compartments (air, water, soil, sediment) are largely dictated by their physicochemical properties. iarc.fracs.org As a higher molecular weight PAH derivative, 2-nitrochrysene has low vapor pressure, meaning it is predominantly found adsorbed onto airborne particulate matter rather than in the gas phase. iarc.fr This partitioning behavior is crucial, as particle-bound compounds can be transported over long distances in the atmosphere, far from their original source. acs.org

Eventually, these particles are removed from the atmosphere via wet and dry deposition, leading to the contamination of terrestrial and aquatic ecosystems. acs.org Once in soil or sediment, the high lipophilicity (a tendency to dissolve in fats, oils, and lipids) of compounds like 6-nitrochrysene causes them to bind strongly to organic matter. acs.org Modeling studies have shown that for high molecular weight NPAHs, a significant majority of their total mass partitions to the soil and sediment. aaqr.orgacs.org For example, 6-nitrochrysene has been found in relatively high concentrations in sediments. acs.org This strong binding reduces their mobility and bioavailability in these compartments but also contributes to their long-term persistence in the environment. iarc.fr There is evidence of moderate ecological risks associated with certain NPAHs, including 6-nitrochrysene, in water and sediment. researchgate.net

Adsorption to Suspended Solids and Sediments

Due to their hydrophobic nature, nitro-PAHs readily adsorb to organic particulate matter. aaqr.org This strong tendency to attach to suspended solids and sediments in water bodies is a key characteristic of their environmental behavior. sci-hub.se The partitioning coefficient (Koc), which measures the tendency of a chemical to bind to organic carbon in soil and sediment, is a critical parameter. cdc.gov A high Koc value indicates a strong bond to organic matter, reducing the amount of the chemical that can move into groundwater or surface water. cdc.gov Studies on similar compounds have shown a strong positive correlation between the log octanol-water partition coefficient (Kow), a measure of hydrophobicity, and the log sediment-water partition coefficient, highlighting the role of hydrophobic interactions in this process. researchgate.netresearchgate.net

Soil Mobility and Immobile Characteristics

The strong adsorption of nitro-PAHs to soil and sediment particles significantly limits their mobility. epa.govwa.gov Compounds that bond tightly to organic matter in the soil are less available to move with water through the soil profile. cdc.gov This immobility means that contamination is likely to remain concentrated in the upper soil layers and less likely to leach into groundwater, unless the soil has very low organic carbon content. cdc.govepa.gov

Biotransformation and Biodegradation Pathways

Biotransformation and biodegradation are processes by which living organisms, particularly microorganisms, chemically alter or break down environmental contaminants. nih.gov

Fungal Metabolism of 6-Nitrochrysene (e.g., Cunninghamella elegans)

The filamentous fungus Cunninghamella elegans is known for its ability to metabolize a variety of PAHs and nitro-PAHs. nih.govasm.orgresearchgate.net In laboratory studies, C. elegans has been shown to effectively biotransform 6-nitrochrysene. nih.govasm.orgclu-in.orgnih.gov The primary mechanism involves cytochrome P-450 monooxygenases, which oxidize the 6-nitrochrysene molecule. nih.govasm.org This initial oxidation is followed by conjugation with sulfate (B86663), leading to the formation of more water-soluble and generally less toxic metabolites. nih.govasm.org

A study on the biotransformation of 6-nitrochrysene by Cunninghamella elegans revealed that after six days, 74% of the initial compound was metabolized. nih.govasm.orgclu-in.orgnih.gov The main products were two isomeric sulfate conjugates. nih.govasm.orgclu-in.orgnih.gov This process demonstrates a potential pathway for the detoxification of this compound in the environment. nih.govasm.org

Table 1: Fungal Metabolism of 6-Nitrochrysene by Cunninghamella elegans

| Time (hours) | 6-Nitrochrysene Remaining (%) | Metabolites Formed (%) |

|---|---|---|

| 48 | ~54% | ~36% |

| 144 (6 days) | 26% | 74% |

Data sourced from studies on the biotransformation of 6-nitrochrysene. asm.org

Formation of Conjugated Metabolites (e.g., Sulfate Conjugates)

The formation of conjugated metabolites is a common detoxification pathway in many organisms. nih.gov In the case of 6-nitrochrysene metabolism by Cunninghamella elegans, the initial hydroxylation of the aromatic ring is followed by the addition of a sulfate group. nih.govasm.org This process, known as sulfation, results in the formation of 6-nitrochrysene 1-sulfate and 6-nitrochrysene 2-sulfate. nih.govasm.orgnih.govnih.gov These sulfate conjugates are more polar and water-soluble than the parent compound, which facilitates their excretion and reduces their potential for bioaccumulation. nih.gov

Microbial Mineralization Potential

Mineralization is the complete breakdown of an organic compound to its inorganic constituents, such as carbon dioxide and water. nih.govnih.gov While many bacteria can reduce nitro-PAHs to amino-PAHs, the complete mineralization of the aromatic ring structure is a more challenging process. nih.govasm.org The capacity for certain microbial assemblages in coastal sediments to mineralize the ring carbon of other nitroaromatic compounds to CO2 has been demonstrated, suggesting that under the right environmental conditions, similar pathways could exist for nitrochrysenes. nih.gov However, the extent to which 2-nitrochrysene is fully mineralized in the environment by microbial communities is an area that requires further research. researchgate.netmdpi.com

Table 2: Compound Names

| Compound Name |

|---|

| 2-Nitrochrysene |

| 6-Nitrochrysene |

| 6-Nitrochrysene 1-sulfate |

| 6-Nitrochrysene 2-sulfate |

| Amino-PAHs |

Advanced Analytical Methodologies for Nitrochrysene Quantification and Characterization

Environmental Sample Collection and Pre-treatment Techniques

The initial and critical stage in the analysis of 2-nitrochrysene involves the collection of environmental samples and their subsequent preparation for instrumental analysis. The chosen techniques depend on the sample matrix, whether it is air, water, or a solid material.

Particle-bound nitrated polycyclic aromatic hydrocarbons (NPAHs), including 2-nitrochrysene, are commonly collected from the air on glass-fibre filters. cuni.cz High-volume samplers are often employed to draw large volumes of air through these filters, capturing the particulate matter. dbc.wroc.pl For instance, total suspended particulate matter (TSP) can be collected on glass fibre filters using a high-volume sampler with a flow rate of 1 m³/min. dbc.wroc.pl To protect the collected samples from light, they are typically wrapped in aluminum foil and stored in a freezer until analysis. dbc.wroc.pl

In addition to filters, denuders can be utilized for air sampling. cuni.cz Denuders are designed to remove gas-phase compounds from the air stream before the collection of particulate matter on a subsequent filter. This is particularly important as it helps to prevent the formation of NPAH artifacts during sampling, which can occur from the reaction of parent polycyclic aromatic hydrocarbons (PAHs) with nitrogen oxides in the air. cuni.cz The use of two denuders in series can help detect any breakthrough from the first denuder, serving as a quality control measure. ceh.ac.uk

The collection of water samples for 2-nitrochrysene analysis requires careful procedures to ensure sample integrity. Grab or composite sampling techniques are used to collect a minimum of 1000 mL of water in amber-colored hard glass bottles with TFE-lined screw caps. cpcb.nic.in The bottles should be filled completely to avoid any air gaps and transported on ice to the laboratory for extraction as soon as possible. cpcb.nic.in

For the analysis of nitro-PAHs at ultra-trace levels, a method has been proposed for separating particulate and soluble phases. nih.gov In this method, particulate NPAHs are collected on a GC glass fiber filter, while soluble NPAHs are collected on a C18 Empore disk. nih.gov This separation is crucial as the distribution of 2-nitrochrysene between the particulate and dissolved phases can provide insights into its environmental fate and transport. d-nb.info In one study, dissolved phase samples were enriched on C18 Speedisks, which were then eluted with a mixture of n-hexane and dichloromethane. d-nb.info

Following sample collection, 2-nitrochrysene and other NPAHs must be extracted from the sample matrix and concentrated before analysis. Several techniques are available for this purpose, each with its own advantages and disadvantages.

Soxhlet Extraction: This is a traditional and widely used method for extracting organic compounds from solid samples. cuni.cz It involves continuous extraction with a solvent, typically dichloromethane, for an extended period (e.g., 8-24 hours). cuni.czwur.nl While effective, Soxhlet extraction is time-consuming and uses large volumes of organic solvents. psu.eduepa.gov

Sonication: Ultrasonic extraction, or sonication, is a faster alternative to Soxhlet extraction. cuni.czpsu.edu This method uses high-frequency sound waves to agitate the sample in a solvent, typically for 15-30 minutes. psu.edu Dichloromethane is a common solvent for sonication. psu.eduiarc.frnih.gov

Solid-Phase Extraction (SPE): SPE is a popular technique for sample cleanup and preconcentration. psu.edu It involves passing the sample extract through a cartridge containing a solid adsorbent, such as silica (B1680970) gel. psu.edu The target analytes are retained on the adsorbent while interferences are washed away. The analytes are then eluted with a small volume of a stronger solvent. SPE can achieve high recoveries of NPAHs, in the range of 87-95%. psu.edu

Supercritical Fluid Extraction (SFE): SFE is a more modern and "greener" extraction technique that uses a supercritical fluid, such as carbon dioxide, as the extraction solvent. psu.eduepa.gov SFE is rapid, uses minimal organic solvent, and can be highly efficient for extracting NPAHs from complex matrices. psu.eduepa.gov

| Extraction Technique | Typical Solvent(s) | Typical Duration | Key Advantages |

| Soxhlet Extraction | Dichloromethane, Methanol (B129727) | 8 - 24 hours | Well-established, effective for a wide range of matrices. cuni.czwur.nl |

| Sonication | Dichloromethane, Benzene-ethanol | 15 - 30 minutes | Faster than Soxhlet, good recoveries. psu.edu |

| Solid-Phase Extraction (SPE) | Cyclohexane, Dichloromethane | Varies | High recoveries, effective for cleanup and preconcentration. psu.edu |

| Supercritical Fluid Extraction (SFE) | Supercritical CO₂, CHClF₂ | Minutes | Rapid, uses minimal organic solvent, environmentally friendly. psu.eduepa.gov |

Water Sample Collection and Particulate/Soluble Phase Separation

Chromatographic Separation Techniques

After extraction and preconcentration, the complex mixture of compounds is separated using chromatographic techniques to isolate 2-nitrochrysene from other components.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and determination of NPAHs, including 2-nitrochrysene. cuni.cznih.govtandfonline.com HPLC systems can be equipped with various detectors, such as UV-Vis, fluorescence, or chemiluminescence detectors, to achieve high sensitivity and selectivity. cuni.cztandfonline.com For instance, HPLC with fluorescence detection has been used for the determination of 6-nitrochrysene (B1204248) after reduction to its amino derivative, with a detection limit of 629 pg. tandfonline.com

An HPLC method for analyzing selected NPAHs in water samples, including 6-nitrochrysene, demonstrated good linear calibration curves with high correlation coefficients (r² ranging from 0.9954 to 0.9998). nih.gov The limits of detection for this method ranged from 0.01 to 0.13 nmol/L for particulate NPAHs. nih.gov

Reversed-phase HPLC is the most common mode of separation for NPAHs. wikipedia.org In this technique, a non-polar stationary phase, typically a C18-bonded silica gel, is used with a polar mobile phase, such as a mixture of methanol and water or acetonitrile (B52724) and water. tandfonline.comwikipedia.orgnist.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. nacalai.comchromtech.com

High-Performance Liquid Chromatography (HPLC) Systems

Multidimensional HPLC Configurations

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of nitro-PAHs. cuni.cz Multidimensional HPLC (MDLC) systems, in particular, offer enhanced selectivity and resolution, which are crucial for separating target analytes from complex sample matrices. cuni.czacs.org

A two-dimensional HPLC (2D-HPLC) system can be configured for the simultaneous analysis of PAHs and nitro-PAHs. researchgate.net This setup typically involves an online cleanup and reduction step in the first dimension, followed by the separation of the resulting amino-PAHs and the original PAHs in the second dimension. researchgate.netresearchgate.net A nitrophenylethyl (NPE)-bonded silica column has been identified as a suitable choice for the cleanup phase due to its ability to provide a shorter elution band and larger retention factors for the analytes. researchgate.net For the separation, a combination of monomeric and polymeric octadecylsilane (B103800) (ODS) columns can be employed to improve the resolution of the compounds. researchgate.net

The use of an ethanol (B145695) mixture with an acetate (B1210297) buffer (pH 5.5) has been shown to be effective for activating the reducer column, which is often packed with materials like Pt/Rh or zinc/glass beads to convert nitro-PAHs to their corresponding fluorescent amino derivatives. researchgate.netresearchgate.net This on-line reduction is a key feature that enables highly sensitive fluorescence detection. researchgate.netresearchgate.net

Table 1: Example of a 2D-HPLC System Configuration for Nitro-PAH Analysis

| Component | Specification | Purpose |

| Pump System | Four LC-20AD pumps | To deliver mobile phases for both dimensions. |

| Injector | SIL-20AC auto-sampler | Automated injection of samples. |

| Column Oven | CTO-20AC | Maintains stable column temperature for reproducible chromatography. |

| First Dimension Column | Cosmosil 5NPE (150 x 4.6 mm i.d., 5 µm) | On-line cleanup and initial separation. |

| Reduction Column | NPpak-RS (10 x 4.6 mm i.d.) | On-line reduction of nitro-PAHs to amino-PAHs. |

| Second Dimension Columns | Cosmosil MS-II (monomeric ODS) and AR-II (polymeric ODS) | High-resolution separation of analytes. |

| Detector | RF-20Axs fluorescence detector | Sensitive detection of fluorescent amino-PAHs. |

| Switching Valve | Six-port valve | To transfer fractions from the first to the second dimension. |

This table is a composite representation based on typical multidimensional HPLC setups described in the literature. researchgate.netresearchgate.net

Gas Chromatography (GC) Systems

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of 2-nitrochrysene and other nitro-PAHs. cuni.czoup.commdpi.com This method is well-suited for volatile and semi-volatile compounds and can provide both qualitative and quantitative information. mdpi.comnih.gov

For the analysis of 2-nitrochrysene in particulate matter, samples are typically collected on filters, extracted with a suitable solvent, and then subjected to a cleanup procedure before GC-MS analysis. epa.govnih.gov Capillary columns are commonly used for separation, offering high efficiency and resolution. oup.comacs.org

GC coupled with negative ion chemical ionization mass spectrometry (GC-NCI-MS) has been shown to be a particularly sensitive method for quantifying 6-nitrochrysene in various reference materials, including air and diesel particulates. sigmaaldrich.com Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity by using multiple reaction monitoring (MRM), which helps to reduce matrix interference. nih.govmdpi.com In some cases, derivatization of nitro-PAHs to more volatile or detectable compounds can be employed. For instance, dinitropyrenes have been reduced to their corresponding diaminopyrenes and then derivatized before GC-high-resolution mass spectrometry analysis, a technique that could be adapted for other nitro-PAHs. nih.gov

Table 2: GC-MS Parameters for Nitro-PAH Analysis

| Parameter | Specification |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Mass Analyzer | Quadrupole, Ion Trap, or High-Resolution Mass Spectrometer |

| Monitoring Mode | Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Collision Energy (for MS/MS) | Optimized for specific transitions (e.g., 40-50 eV for 6-nitrochrysene) researchgate.net |

| Internal Standard | Deuterium-labeled 6-nitrochrysene nih.gov |

This table summarizes common parameters used in GC-MS analysis of nitro-PAHs. nih.govmdpi.comnih.govresearchgate.net

Detection and Characterization Techniques

Following chromatographic separation, various detection techniques can be employed for the quantification and characterization of 2-nitrochrysene. The choice of detector depends on the required sensitivity, selectivity, and the nature of the analytical method.

Spectrophotometric Detection (e.g., UV Region)

UV-Vis spectrophotometry is a common detection method used in HPLC. cuni.cz While it is a robust and widely available technique, its sensitivity for nitro-PAHs like 2-nitrochrysene is often limited compared to other methods. cuni.czresearchgate.net The UV spectrum of 6-nitrochrysene shows distinct absorption patterns compared to its parent compound, chrysene (B1668918), due to the influence of the nitro group on the electronic transitions of the aromatic system. researchgate.net Spectra are typically recorded in a suitable solvent like methanol. researchgate.net For the determination of nitrate (B79036) in water samples, first-derivative UV spectrophotometry has been used to improve selectivity and reduce interferences. tsijournals.com

Electrochemical Detection

Electrochemical detection in HPLC offers a sensitive and selective alternative for the analysis of electroactive compounds, including nitro-PAHs. cuni.czresearchgate.net These detectors measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. researchgate.net The electrochemical reduction of nitro-PAHs can be utilized for their determination. researchgate.net While direct electrochemical detection of some nitro-PAHs can be challenging, their reduction to electrochemically active amino-PAHs can enhance detectability. researchgate.net

Chemiluminescence Detection (CLD)

Chemiluminescence detection, particularly when coupled with HPLC, is a highly sensitive technique for the determination of nitro-PAHs. researchgate.netacs.orgnih.gov The method typically involves the on-line reduction of the nitro-PAH to its corresponding amino derivative. researchgate.net This amino-PAH then reacts with a chemiluminescent reagent, such as a mixture of bis(2,4,6-trichlorophenyl)oxalate (TCPO) and hydrogen peroxide, to produce light, which is measured by the detector. researchgate.netacs.org This technique has been successfully applied to the analysis of 6-nitrochrysene in airborne particulates and diesel engine exhaust. acs.orgcapes.gov.brdntb.gov.ua The detection limits for this method are often in the femtomole range, making it suitable for trace analysis. researchgate.net

Fluorescence Detection (FLD)

Fluorescence detection is another highly sensitive and selective method used in HPLC for the analysis of fluorescent compounds. epa.govshimadzu.com While nitro-PAHs themselves are generally not fluorescent, they can be detected after on-line catalytic reduction to their highly fluorescent amino-PAH counterparts. acs.orgresearchgate.net This approach forms the basis of many sensitive HPLC methods for nitro-PAH analysis. acs.orgresearchgate.net The fluorescence detector measures the light emitted by the analyte at a specific emission wavelength after excitation at a different wavelength. shimadzu.com This technique provides high selectivity as both excitation and emission wavelengths are specific to the target compound. shimadzu.com However, fluorescence can be quenched by the presence of nitroaromatic compounds, a phenomenon that can also be utilized for their detection. westmont.edu

Table 3: Comparison of Detection Techniques for 2-Nitrochrysene

| Detection Technique | Principle | Sensitivity | Selectivity | Notes |

| Spectrophotometric (UV) | Measures light absorption at a specific wavelength. researchgate.net | Low to moderate cuni.czresearchgate.net | Moderate | Robust and widely available. |

| Electrochemical | Measures current from redox reactions of the analyte. researchgate.net | High cuni.cz | High | Requires electroactive analytes or derivatization. |

| Chemiluminescence (CLD) | Measures light produced from a chemical reaction involving the analyte. acs.org | Very high researchgate.net | Very high | Often requires post-column derivatization (reduction). researchgate.net |

| Fluorescence (FLD) | Measures light emitted by the analyte after excitation. shimadzu.com | Very high researchgate.netepa.gov | Very high | Requires fluorescent analytes or derivatization (reduction). acs.org |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a cornerstone technique for the analysis of molecular structures in the gas phase. nih.gov It involves the conversion of molecules into ions, which are then manipulated for analysis. nih.gov When coupled with separation techniques like gas chromatography, MS provides powerful methodologies for the identification, quantification, and structural characterization of complex mixtures. researchgate.netresearchgate.net High-resolution MS allows for the precise measurement of molecular weights, enabling the assignment of a molecular formula with high confidence. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Determination

Gas chromatography coupled with mass spectrometry (GC-MS) is a frequently employed method for the separation, detection, and identification of individual polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs) in environmental samples. researchgate.net The technique combines the excellent separation capabilities of a capillary GC column for complex mixtures with the low-level detection and identification power of mass spectrometry. researchgate.net For the analysis of nitro-PAHs like 2-Nitrochrysene, GC-MS is often used, with specific ionization modes enhancing selectivity and sensitivity. researchgate.netsigmaaldrich.com

Negative ion chemical ionization (NICI) is a particularly effective technique for nitro-PAH analysis. sigmaaldrich.com Research has shown that for most nitro-PAH congeners, GC-NCI/MS offers superior sensitivity and selectivity compared to other methods. mdpi.com For instance, in the analysis of various nitro-PAHs, 6-nitrochrysene showed a significant difference in sensitivity when detected via GC-NCI/MS compared to positive chemical ionization (PCI) tandem MS, highlighting the advantage of NCI for this class of compounds. mdpi.com

The analytical procedure involves optimizing several instrumental parameters, such as the GC injection temperature and MS detection settings, to achieve the desired performance. researchgate.net A common approach involves using a programmed temperature vaporization (PTV) injector in solvent vent mode to handle large volume injections, thereby improving detection limits. researchgate.net

Below is a table summarizing typical GC-MS operational parameters used for the analysis of nitro-PAHs, including isomers of nitrochrysene.

Table 1: Example of GC-MS Parameters for Nitro-PAH Analysis

| Parameter | Setting | Source |

|---|---|---|

| Gas Chromatograph | Agilent 7820A or similar | researchgate.net |

| Injection Mode | Splitless | researchgate.netmdpi.com |

| Injector Temperature | 300 °C | mdpi.com |

| Carrier Gas | Helium | researchgate.netmdpi.com |

| Carrier Gas Flow Rate | 1.0 - 1.2 mL/min | researchgate.netmdpi.com |

| Oven Temperature Program | Initial: 40°C for 1.7 min Ramp 1: to 150°C at 20°C/min, hold 10 min Ramp 2: to 220°C at 10°C/min, hold 10 min Ramp 3: to 310°C at 10°C/min, hold 15 min | researchgate.net | | MS Detector | Mass Selective Detector (MSD) or Triple Quadrupole | researchgate.netmdpi.com | | Ionization Mode | Negative Chemical Ionization (NCI) | sigmaaldrich.commdpi.com | | Reagent Gas (for CI) | Methane | mdpi.com | | Ion Source Temperature | 200 °C | researchgate.net | | Transfer Line Temp. | 280 °C | researchgate.net | | Detection Mode | Selected Ion Monitoring (SIM) | researchgate.netmdpi.com |

Advanced Ionization Techniques (e.g., Femtosecond Laser Ionization)

While conventional ionization methods like electron ionization (EI) can cause extensive fragmentation, making it difficult to identify the molecular ion, advanced techniques have been developed to overcome these limitations. researchgate.net Femtosecond laser mass spectrometry (FLMS) is one such advanced method that has been successfully applied to the analysis of nitro-PAHs, including 6-nitrochrysene. researchgate.netstrath.ac.uk This "soft" ionization approach uses ultrashort laser pulses (e.g., 80 fs) which can largely circumvent the dissociation pathways that occur with longer nanosecond laser pulses, resulting in the production of a prominent molecular ion. researchgate.net

In studies using laser desorption/femtosecond laser mass spectrometry (LD/FLMS), 6-nitrochrysene and other nitro-PAHs consistently showed a prominent parent molecular ion (M⁺). researchgate.net This is crucial for unambiguous identification. Alongside the molecular ion, structurally characteristic fragments such as [M−NO]⁺ and [M−NO₂]⁺ were also observed. researchgate.net The consistent appearance of an [M−NO−CO]⁺ ion across various nitro-PAHs suggests a molecular rearrangement may occur within the timescale of the laser pulse. researchgate.netstrath.ac.uk

Furthermore, two-color two-photon ionization, using a combination of different UV wavelength pulses, has been shown to be effective for the sensitive detection of nitro-PAHs, also resulting in the formation of a molecular ion. researchgate.net This technique enhances the ability to characterize analytes separated by gas chromatography. researchgate.net

Table 2: Key Findings from Femtosecond Laser Ionization of 6-Nitrochrysene

| Finding | Description | Source |

|---|---|---|

| Molecular Ion | A prominent parent molecular ion (M⁺) was observed. | researchgate.net |

| Characteristic Fragments | Structurally significant fragments [M−NO]⁺ and [M−NO₂]⁺ were identified. | researchgate.net |

| Rearrangement Evidence | The consistent observation of the [M−NO−CO]⁺ ion suggests a molecular rearrangement during ionization. | researchgate.netstrath.ac.uk |

| Ionization Conditions | Laser desorption with femtosecond laser pulses (e.g., λ = 800 nm, I = 1.1 × 10¹⁶ W cm⁻²). | strath.ac.uk |

| Doubly Charged Ions | Unlike smaller nitro-PAHs, 6-nitrochrysene did not produce a doubly charged parent ion (M²⁺) under the tested conditions. | strath.ac.uk |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry, or MS/MS, is a powerful technique for detailed structural characterization of molecules. nih.gov The process involves selecting a precursor ion (often the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate a series of product ions. mdpi.com The resulting fragmentation pattern provides a "fingerprint" that is highly specific to the molecule's structure, enabling the elucidation of its chemical makeup. nih.govresearchgate.net This approach is particularly valuable for distinguishing between isomers, which can be challenging with single-stage MS analysis. nih.gov

In the context of nitro-PAHs, GC-MS/MS has been utilized to enhance analytical sensitivity and specificity. mdpi.com For example, while GC-NCI/MS is highly sensitive for 6-nitrochrysene, GC-PCI-MS/MS can offer advantages for other specific nitro-PAH congeners by using the selected reaction monitoring (SRM) mode. mdpi.com In an MS/MS analysis, the molecular ions of the target analytes are selected as the precursor ions, which are then fragmented by CID to generate characteristic product ions. mdpi.com

MS/MS has been instrumental in the structural elucidation of DNA adducts derived from the metabolic activation of 6-nitrochrysene. columbia.edunih.gov For example, the fragmentation patterns of adducts like N-(deoxyadenosin-8-yl)-6-aminochrysene were analyzed using MS/MS. The observed fragmentation, such as the consecutive loss of HCN molecules, is typical for adenine-containing structures and confirms the site of adduction. nih.gov

Table 3: Illustrative MS/MS Fragmentation for Structural Analysis of a 6-Nitrochrysene-Derived Adduct

| Precursor Ion (m/z) | Product Ions (m/z) | Inferred Neutral Loss | Structural Implication | Source |

|---|---|---|---|---|

| 376 | 348 | CH₂ | Loss of C6-NH₂ group from the six-membered ring | nih.gov |

| 348 | 321 | HCN (27 Da) | Consecutive fragmentation of the adenine (B156593) moiety | nih.gov |

| 321 | 294 | HCN (27 Da) | Confirms adenine-like structure | nih.gov |

| 294 | 267 | HCN (27 Da) | Typical fragmentation for adenine derivatives | nih.govacs.org |

Metabolic Activation and Biotransformation Pathways of 6 Nitrochrysene

Enzymatic Reduction Pathways

A critical step in the bioactivation of 6-nitrochrysene (B1204248) involves the reduction of its nitro group. asm.orgasm.org This process can be catalyzed by various enzymes, leading to the formation of reactive intermediates that can damage DNA. researchgate.netresearchgate.net

Nitroreduction to N-Hydroxyamino and Amino Derivatives

The enzymatic reduction of 6-nitrochrysene proceeds stepwise. Initially, the nitro group is reduced to a nitroso intermediate (6-nitrosochrysene), which is then further reduced to a hydroxylamino derivative, N-hydroxy-6-aminochrysene (N-OH-6-AC). researchgate.netoup.com This N-hydroxyamino metabolite is a key reactive intermediate. researchgate.netoup.com Subsequent reduction leads to the formation of the more stable 6-aminochrysene (6-AC). aacrjournals.orgnih.govnih.gov Intestinal microflora have been shown to play a significant role in the nitroreduction of 6-NC to 6-AC. nih.govnih.gov Studies using semicontinuous culture systems have identified 6-aminochrysene, N-formyl-6-aminochrysene, and 6-nitrosochrysene (B47708) as metabolites formed by intestinal microflora. nih.gov

The N-hydroxy-6-aminochrysene intermediate can form several DNA adducts, including N-(dG-8-yl)-6-AC and 5-(dG-N2-yl)-6-AC, which are formed at the C8 and N² positions of deoxyguanosine, respectively. researchgate.netresearchgate.netuconn.edu An adduct at the C8 position of deoxyadenosine (B7792050), N-(dA-8-yl)-6-AC, is also formed. acs.orgnih.govuconn.edu

Role of Nitroreductases and Cytochrome P450 Enzymes (e.g., CYP3A4)

Both cytosolic nitroreductases and microsomal cytochrome P450 (CYP) enzymes are capable of metabolizing nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) to their corresponding arylhydroxylamines. researchgate.net The intestinal microflora are a significant source of nitroreductase activity, which is crucial for the DNA binding of 6-nitrochrysene. asm.orgnih.gov

In human liver microsomes, the reduction of 6-nitrochrysene to 6-aminochrysene is catalyzed by CYP3A4. aacrjournals.orgaacrjournals.orgnih.goviarc.fr Inhibition studies and correlation analyses have confirmed the major role of CYP3A4 in this specific metabolic step in the human liver. aacrjournals.orgaacrjournals.org

Oxidative Metabolic Pathways

In addition to nitroreduction, 6-nitrochrysene undergoes oxidative metabolism on its aromatic rings, a process primarily mediated by cytochrome P450 enzymes. researchgate.netacs.orgaacrjournals.org This pathway leads to the formation of various oxidized metabolites, some of which are proximate carcinogens. aacrjournals.orgasm.org

Aromatic Ring Oxidation to Dihydrodiols and Epoxides (e.g., 1,2-Dihydroxy-1,2-dihydro-6-nitrochrysene)

The primary oxidative pathway involves the formation of dihydrodiols through an epoxide intermediate. asm.org The most significant of these is trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC). researchgate.netaacrjournals.orgoup.com This metabolite is considered a proximate carcinogenic form of 6-NC. researchgate.netasm.org Other dihydrodiols, such as trans-9,10-dihydro-9,10-dihydroxy-6-nitrochrysene, are also formed but generally in smaller quantities. aacrjournals.orgaacrjournals.orgoup.com The formation of these dihydrodiols is a critical step, as they can be further metabolized to highly reactive diol epoxides. oup.com For instance, the mammalian metabolic activation of 6-NC is hypothesized to proceed via ring oxidation to 1,2-DHD-6-NC, followed by nitroreduction and subsequent epoxidation to a bay region diol epoxide. researchgate.netoup.com

The table below summarizes the major oxidative metabolites identified in human liver and lung microsomes. aacrjournals.org

| Metabolite | Human Liver Microsomes | Human Lung Microsomes |

| trans-1,2-dihydroxy-1,2-dihydroxy-6-nitrochrysene | Major | Present |

| trans-9,10-dihydroxy-9,10-dihydroxy-6-nitrochrysene | Present | Present |

| Chrysene-5,6-quinone | Present | Present |

| trans-1,2-dihydroxy-1,2-dihydroxy-6-aminochrysene | Present | Present |

| 6-Aminochrysene | Present | Present |

Data derived from studies on human hepatic and pulmonary microsomes. aacrjournals.org

Combined Nitroreduction and Ring Oxidation Pathways

The most potent carcinogenic metabolites of 6-nitrochrysene are often formed through a combination of both nitroreduction and ring oxidation. researchgate.netresearchgate.netoup.comacs.orgnih.govoup.com This dual pathway leads to the formation of highly reactive electrophiles. researchgate.netoup.comoup.com

One of the key metabolites from this combined pathway is trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene (1,2-DHD-6-NHOH-C). researchgate.netoup.comnih.govoup.com This reactive intermediate is responsible for the formation of several DNA adducts, including 5-(dG-N2-yl)-1,2-DHD-6-AC, N-(dG-8-yl)-1,2-DHD-6-AC, and N-(dA-8-yl)-1,2-DHD-6-AC. researchgate.netacs.orgnih.gov The formation of trans-1,2-dihydroxy-1,2-dihydroxy-6-aminochrysene is considered a critical step in the major metabolic activation pathway in newborn mice. aacrjournals.orgasm.org

Involvement of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1A2)

Several cytochrome P450 enzymes are involved in the oxidative metabolism of 6-nitrochrysene. In human liver, CYP1A2 is the primary enzyme responsible for the formation of trans-1,2-dihydroxy-1,2-dihydroxy-6-nitrochrysene. aacrjournals.orgaacrjournals.org Further metabolism of this dihydrodiol appears to also involve CYP3A4. aacrjournals.orgaacrjournals.org

In the human lung, CYP1A1 plays a major role in the conversion of 6-nitrochrysene to trans-1,2-dihydroxy-1,2-dihydroxy-6-nitrochrysene. aacrjournals.orgaacrjournals.org Studies have shown that 6-nitrochrysene can induce the expression of CYP1A1 in human lung and liver cells, which may enhance its own metabolism and toxicity. nih.govnih.govnih.gov 6-Nitrochrysene has been shown to induce CYP1A1, CYP1A2, and CYP1B1 mRNA in various human tissue-derived cell lines in a chemical-, isoform-, and cell-specific manner. nih.govresearchgate.net

The table below details the primary roles of different CYP enzymes in the metabolism of 6-nitrochrysene in human tissues. aacrjournals.orgaacrjournals.org

| Enzyme | Tissue | Metabolic Step |

| CYP1A1 | Lung | 6-NC → trans-1,2-dihydroxy-1,2-dihydroxy-6-nitrochrysene |

| CYP1A2 | Liver | 6-NC → trans-1,2-dihydroxy-1,2-dihydroxy-6-nitrochrysene |

| CYP3A4 | Liver | 6-NC → 6-Aminochrysene; Further metabolism of trans-1,2-dihydroxy-1,2-dihydroxy-6-nitrochrysene |

This table summarizes the principal roles of specific cytochrome P450 enzymes in the metabolic activation of 6-nitrochrysene in human liver and lung. aacrjournals.orgaacrjournals.org

Detoxification Mechanisms and Conjugate Formation

The biotransformation of 6-nitrochrysene (6-NC) involves not only activation pathways but also detoxification mechanisms, primarily through the formation of water-soluble conjugates. These processes, often categorized as Phase II metabolism, facilitate the excretion of the compound and its metabolites from the body.

In various biological systems, the initial oxidation of 6-NC by cytochrome P-450 monooxygenases can lead to hydroxylated intermediates. asm.orgnih.gov These intermediates can then undergo conjugation reactions. One significant detoxification pathway is the formation of sulfate (B86663) conjugates. asm.orgnih.gov Studies using the fungus Cunninghamella elegans, a model organism for studying xenobiotic metabolism, have shown that 6-NC is metabolized into two main isomeric sulfate conjugates: 6-nitrochrysene 1-sulfate and 6-nitrochrysene 2-sulfate. asm.orgnih.govnih.govasm.org After a 6-day incubation period, approximately 74% of the initial 6-NC was converted to these sulfate conjugates. nih.govasm.org The formation of sulfates and glucosides from polycyclic aromatic hydrocarbons (PAHs) and nitro-PAHs is generally considered a detoxification process. asm.org

The proposed mechanism for the formation of these conjugates in C. elegans involves a cytochrome P-450-mediated reaction to form a 1,2-epoxide intermediate. asm.orgnih.gov This is followed by a non-enzymatic rearrangement to produce two isomeric phenols, which are then sulfated. asm.orgnih.gov While in mammals, the metabolism of 6-NC often leads to carcinogenic metabolites, the formation of these sulfate conjugates by C. elegans represents a likely detoxification route. asm.orgnih.gov

In rats, detoxification also occurs through conjugation. Metabolites identified in the urine of rats treated with 6-NC include not only free metabolites like 6-aminochrysene and dihydrodiols but also their glucuronide and/or sulfate conjugates. sigmaaldrich.com The formation of these conjugates renders the metabolites more water-soluble, aiding their elimination.

Intestinal microflora also contribute to the metabolism of 6-NC, primarily through nitroreduction to 6-aminochrysene (6-AC). nih.govresearchgate.net While 6-AC itself can be further activated, this initial reduction is a key step in the metabolic processing of the parent compound. researchgate.net

| Conjugate/Metabolite | Biological System | Pathway | Reference |

| 6-Nitrochrysene 1-sulfate | Cunninghamella elegans | Sulfation (Phase II) | asm.org, nih.gov, nih.gov |

| 6-Nitrochrysene 2-sulfate | Cunninghamella elegans | Sulfation (Phase II) | asm.org, nih.gov, nih.gov |

| Glucuronide conjugates | Rats | Glucuronidation (Phase II) | sigmaaldrich.com |

| Sulfate conjugates | Rats | Sulfation (Phase II) | sigmaaldrich.com |

| 6-Aminochrysene | Intestinal microflora | Nitroreduction | nih.gov, researchgate.net |

Stereoselective Metabolism of Dihydrodiol Metabolites (e.g., [R,R]- and [S,S]-Isomers)

A critical aspect of the metabolism of 6-nitrochrysene is its stereoselectivity, where enzymes produce specific stereoisomers (enantiomers) of its metabolites. This is particularly evident in the formation of dihydrodiols, which are key intermediates in the metabolic activation pathway. The biological activity of enantiomers of many polycyclic aromatic hydrocarbons can differ significantly, and this holds true for 6-NC metabolites. aacrjournals.org

The metabolic pathway of 6-NC can involve ring oxidation to form trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC), which is considered a proximate carcinogen. aacrjournals.org Research has demonstrated that the metabolism of 6-NC is highly stereoselective, producing different ratios of the [R,R]- and [S,S]-enantiomers of 1,2-DHD-6-NC. aacrjournals.org

Incubation of 6-NC with rat liver microsomes resulted in the formation of 1,2-DHD-6-NC with a notable preference for one enantiomer over the other. The resulting mixture was composed of approximately 88% of the [R,R]-isomer and 12% of the [S,S]-isomer, as determined by circular dichroism. aacrjournals.org This indicates that the mammalian enzymes responsible for this oxidation step preferentially produce the [R,R]-enantiomer. aacrjournals.org

Furthermore, these two enantiomers exhibit markedly different biological potencies. When tested for mutagenicity in a mammary epithelial cell line, the pure [R,R]- and [S,S]-enantiomers of 1,2-DHD-6-NC showed a clear difference in activity. The [R,R]-isomer was found to be significantly more mutagenic than the [S,S]-isomer. aacrjournals.org At the highest dose tested (0.5 µM), the mutant fractions were 28.3 mutants/10⁻⁵ plaque for the [R,R]-enantiomer compared to 9.3 mutants/10⁻⁵ plaque for the [S,S]-enantiomer. aacrjournals.org This suggests that the [R,R]-isomer is approximately six times more potent as a mutagen than its [S,S]-counterpart in this system. aacrjournals.org

| Metabolite Enantiomer | System | Relative Production | Mutagenicity (Mutants/10⁻⁵ Plaque at 0.5 µM) | Reference |

| [R,R]-trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene | Rat liver microsomes | 88% | 28.3 ± 4.5 | aacrjournals.org |

| [S,S]-trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene | Rat liver microsomes | 12% | 9.3 ± 2.8 | aacrjournals.org |

Mechanistic Studies on Genotoxicity and Carcinogenicity of 6 Nitrochrysene

DNA Adduct Formation and Characterization

The carcinogenicity of 6-nitrochrysene (B1204248) is intrinsically linked to its metabolic activation into reactive electrophiles that form covalent bonds with DNA, creating DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. nih.gov

Identification of Specific DNA Lesions (e.g., Deoxyguanosine and Deoxyadenosine (B7792050) Adducts)

Research has identified several key DNA adducts formed from the metabolic activation of 6-nitrochrysene. The nitroreduction pathway, a major activation route, results in the formation of adducts with both deoxyguanosine (dG) and deoxyadenosine (dA). researchgate.netacs.org

The primary adducts identified include:

N-(deoxyguanosin-8-yl)-6-aminochrysene (N-(dG-8-yl)-6-AC) acs.orgnih.gov

5-(deoxyguanosin-N2-yl)-6-aminochrysene (5-(dG-N2-yl)-6-AC) acs.orgnih.goviarc.fr

N-(deoxyadenosin-8-yl)-6-aminochrysene (N-(dA-8-yl)-6-AC) acs.orgnih.gov

The adenine (B156593) adduct, N-(dA-8-yl)-6-AC, is noteworthy for its resistance to nucleotide excision repair, being repaired much more slowly than other bulky DNA adducts, including those formed by 6-NC at guanine (B1146940) sites. acs.orgnih.gov An inosine-containing adduct, N-(deoxyinosin-8-yl)-6-aminochrysene, has also been detected and is thought to arise from the deamination of the initial adenine adduct. nih.goviarc.fr

In addition to adducts from the simple nitroreduction pathway, a combination of ring oxidation and nitroreduction leads to the formation of adducts such as 5-(deoxyguanosin-N2-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene, which has been identified as a major DNA lesion in the mammary gland of rats treated with 6-nitrochrysene. nih.govacs.org

| Adduct Name | Abbreviation | Affected Nucleobase | Activation Pathway |

|---|---|---|---|

| N-(deoxyguanosin-8-yl)-6-aminochrysene | N-(dG-8-yl)-6-AC | Deoxyguanosine | Nitroreduction |

| 5-(deoxyguanosin-N2-yl)-6-aminochrysene | 5-(dG-N2-yl)-6-AC | Deoxyguanosine | Nitroreduction |

| N-(deoxyadenosin-8-yl)-6-aminochrysene | N-(dA-8-yl)-6-AC | Deoxyadenosine | Nitroreduction |

| 5-(deoxyguanosin-N2-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene | 5-(dG-N2-yl)-1,2-DHD-6-AC | Deoxyguanosine | Ring Oxidation & Nitroreduction |

Pathways Leading to Covalent DNA Binding by Reactive Metabolites

The metabolic activation of 6-nitrochrysene to DNA-binding species occurs through two primary pathways: nitroreduction and a combination of ring oxidation and nitroreduction. nih.govoup.com

Nitroreduction Pathway: This pathway involves the reduction of the nitro group to form N-hydroxy-6-aminochrysene (N-OH-6-AC). nih.govoup.comoup.com This reactive intermediate can then bind to DNA, forming the dG and dA adducts mentioned previously. nih.govoup.com

Ring Oxidation and Nitroreduction Pathway: This combined pathway is considered a major contributor to the activation of 6-nitrochrysene, particularly in target tissues like the mammary gland and colon. oup.comnih.gov It involves the initial oxidation of the chrysene (B1668918) ring system, followed by nitroreduction. oup.comnih.gov A key metabolite in this pathway is trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene (1,2-DHD-6-NHOH-C). oup.comnih.gov This ultimate carcinogen is responsible for the formation of the major DNA adducts detected in the mammary glands of rats treated with 6-nitrochrysene. oup.comnih.gov The adduct derived from trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene has been found at higher levels than those from N-hydroxy-6-aminochrysene in various organs of rats. nih.gov

Molecular Targets and Cellular Signaling Pathways Modulation

Beyond direct DNA damage, 6-nitrochrysene exerts its carcinogenic effects by modulating key cellular signaling pathways that control cell growth, proliferation, and apoptosis.

Aryl Hydrocarbon Receptor (AhR) Activation and Crosstalk with Estrogen Receptors (ERα, ERβ)

6-Nitrochrysene is known to be an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates responses to various xenobiotics, including PAHs and nitro-PAHs. exlibrisgroup.com AhR activation can contribute to carcinogenesis through both genomic and non-genomic pathways.

A significant aspect of 6-nitrochrysene's mechanism is its interaction with estrogen receptor (ER) signaling, a critical pathway in mammary carcinogenesis. acs.org There is well-documented crosstalk between the AhR and ERα signaling pathways. mdpi.com Activation of AhR by ligands like 6-nitrochrysene can lead to the degradation of both AhR and ERα proteins through a proteasome-dependent mechanism.

Studies have shown that 6-nitrochrysene induces a dose-dependent reduction of AhR and ERα proteins in human breast cancer MCF-7 cells and in the mammary tissue of rats. This effect was not observed with its metabolite, (±)-trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC), suggesting that the differential effects on AhR and ERα could contribute to the higher carcinogenicity of the parent compound, 6-nitrochrysene. nih.gov The modulation of ERα signaling by AhR can occur through the regulation of CYP1 family enzymes that metabolize estrogens, thereby influencing ERα's downstream targets. In contrast, 6-nitrochrysene and 1,2-DHD-6-NC had no significant effect on ERβ expression.

Effects on Key Signaling Proteins (e.g., p53, p38, JNK, Akt, c-myc, bcl-2, PCNA)

The impact of 6-nitrochrysene on various signaling proteins involved in cell cycle control, apoptosis, and proliferation has been investigated.

In contrast to other DNA-damaging carcinogens like benzo[a]pyrene, 6-nitrochrysene fails to induce a significant p53 protein response in human breast cell lines (MCF-7 and MCF-10A). nih.govaacrjournals.org The p53 tumor suppressor protein is a critical regulator of cellular responses to DNA damage, and its lack of activation by 6-nitrochrysene may contribute to the compound's potent carcinogenicity by allowing cells with DNA damage to bypass cell cycle arrest and apoptosis. nih.gov

Studies in MCF-7 cells have shown that 6-nitrochrysene and its metabolite 1,2-DHD-6-NC have comparable effects on several other signaling proteins. Specifically, no significant changes were observed in the expression or phosphorylation of p53, Akt, JNK, c-myc, bcl-2, and PCNA. nih.gov However, both compounds were found to induce the phosphorylation of p38 MAPK protein without affecting the total levels of p38 MAPK.

| Protein | Function | Observed Effect of 6-NC |

|---|---|---|

| p53 | Tumor suppressor, DNA damage response | No significant effect/induction nih.govaacrjournals.org |

| p38 MAPK | Stress response, inflammation | Induced phosphorylation |

| JNK | Stress response, apoptosis | No significant effect |

| Akt | Cell survival, proliferation | No significant effect |

| c-myc | Cell proliferation, apoptosis | No significant effect |

| bcl-2 | Anti-apoptotic | No significant effect |

| PCNA | DNA replication and repair | No significant effect |

Structure-Activity Relationships in Biological Activity

The biological activity of 6-nitrochrysene and its derivatives is highly dependent on their chemical structure. The position of the nitro group on the chrysene backbone is a critical determinant of its mutagenic and carcinogenic potential. ontosight.ai

Studies on the conformation of nitro-PAHs have shown that compounds with a coplanar geometry, where the nitro group lies in the same plane as the aromatic rings, tend to exhibit direct-acting mutagenicity. doi.org 6-nitrochrysene is classified as having a coplanar geometry. doi.orgscielo.br

Furthermore, substitutions on the chrysene ring can significantly alter its biological activity. For example, methyl substitution in the "bay region" of 6-nitrochrysene has been shown to either inhibit or enhance its mutagenic activity in Salmonella typhimurium, depending on the position of the methyl group. nih.gov Specifically, 5-methyl substitution inhibits mutagenicity, while 11-methyl substitution enhances it. nih.gov However, in newborn mice, both 5- and 11-methyl substitutions inhibited the tumorigenic activity of 6-nitrochrysene, suggesting that steric factors may interfere with the metabolic activation pathways (ring oxidation and nitroreduction) necessary for carcinogenesis in this model. nih.gov

Influence of Nitro Group Orientation and Dihedral Angles

The orientation of the nitro group relative to the plane of the aromatic ring system is a critical determinant of the genotoxic potential of nitro-PAHs. This spatial arrangement, often described by the dihedral angle between the nitro group and the aromatic moiety, directly influences the compound's metabolic activation and subsequent interaction with DNA.

Studies on various nitro-PAH isomers have revealed that a smaller dihedral angle, indicating a more coplanar orientation, generally correlates with greater mutagenic activity. inchem.org This is because the nitroreductase enzymes, which are crucial for the metabolic activation of these compounds, can more readily access and reduce a nitro group that is aligned with the plane of the aromatic rings. researchgate.net For instance, in a comparative study of nitrochrysene isomers, 6-nitrochrysene was found to be significantly more potent in inducing tumors in newborn mice than other isomers. nih.gov This enhanced carcinogenicity is attributed to the favorable orientation of its nitro group for enzymatic reduction. researchgate.net

Conversely, a larger dihedral angle, where the nitro group is twisted out of the aromatic plane, can hinder the approach of nitroreductases, thereby reducing the rate of metabolic activation and diminishing the compound's genotoxicity. researchgate.net Theoretical calculations using density functional theory have been employed to predict the structures and dihedral angles of various nitro-PAHs, including 6-nitrochrysene, to better understand these structure-activity relationships. who.int Research on nitroanthracene isomers has shown that steric hindrance can force the nitro group out of planarity, with dihedral angles varying significantly between isomers, which in turn is expected to influence their mutagenic activity. researchgate.net

Stereochemical Impact of Dihydrodiol Metabolites on Mutagenic Potential

The metabolic activation of 6-nitrochrysene can proceed through ring oxidation to form dihydrodiol metabolites. The stereochemistry of these dihydrodiols plays a significant role in their subsequent conversion to ultimate carcinogens and their mutagenic potential.

The racemic mixture of trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC) can be resolved into its (−)-[R,R]- and (+)-[S,S]-enantiomers. nih.gov In vitro studies with a mammary epithelial cell line indicated that the [R,R]-isomer was more mutagenic than the [S,S]-isomer. nih.gov However, when the mutagenicity and carcinogenicity of these individual stereoisomers were compared in vivo in rats, both the [R,R]- and [S,S]-isomers exhibited similar levels of activity, although they were less potent than the parent compound, 6-nitrochrysene. nih.gov

| Compound/Metabolite | Key Findings on Mutagenic/Carcinogenic Potential | References |

| 6-Nitrochrysene (6-NC) | Potent mammary carcinogen and mutagen in rats. More potent than its resolved dihydrodiol enantiomers in vivo. | nih.govoup.com |

| (±)-trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC) | Proximate carcinogen of 6-NC. | nih.gov |

| (−)-[R,R]-1,2-DHD-6-NC | More mutagenic than the [S,S]-isomer in vitro. In vivo mutagenicity and carcinogenicity similar to the [S,S]-isomer but less potent than 6-NC. | nih.gov |

| (+)-[S,S]-1,2-DHD-6-NC | Less mutagenic than the [R,R]-isomer in vitro. In vivo mutagenicity and carcinogenicity similar to the [R,R]-isomer but less potent than 6-NC. | nih.gov |

| trans-1,2-dihydroxy-1,2-dihydro-N-hydroxy-6-aminochrysene (1,2-DHD-6-NHOH-C) | Considered the ultimate genotoxic metabolite of 6-nitrochrysene. Its mutational profile in vitro is most similar to that of 6-NC in vivo. | oup.com |